6-Hydroxyisochromen-1-one
Description
6-Hydroxyisochromen-1-one is an aromatic hydroxyketone characterized by a fused benzene ring and a six-membered oxygen-containing lactone ring, with a hydroxyl substituent at the 6-position. These analogs share key features, including aromaticity, ketone functionality, and hydroxyl groups, which influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
6-hydroxyisochromen-1-one |
InChI |
InChI=1S/C9H6O3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5,10H |
InChI Key |
BVBAVYGOXUZJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Hydroxyisochromen-1-one with structurally related aromatic hydroxyketones and chloro-substituted derivatives:
Structural and Functional Differences
- Hydroxyl vs. Chloro Substituents: Hydroxyl groups (e.g., in 6-Hydroxy-1-indanone) enhance solubility in polar solvents and hydrogen-bonding capacity, whereas chloro substituents (e.g., in 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone) increase molecular weight and may elevate toxicity .
- Ring Systems: 6-Hydroxyisochromen-1-one’s isochromenone ring differs from 6-Hydroxy-1-indanone’s indanone structure (cyclopentanone fused to benzene) and 6-hydroxyphenalen-1-one’s tricyclic phenalene system. These variations influence stability and electronic properties .
Research Findings and Gaps
- Synthesis Optimization : Methods for chloro-substituted compounds (e.g., CrO₃-mediated oxidation) could inform synthetic routes for 6-Hydroxyisochromen-1-one, though milder conditions may be needed for hydroxylated analogs .
- Toxicity Data : Chlorinated derivatives lack comprehensive safety profiles, highlighting a research gap compared to hydroxylated compounds with established exposure controls .
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